Losartan is classified as an angiotensin II receptor antagonist (type 1) and is primarily used to treat hypertension. It is a small molecule drug that undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4), to form its active metabolite EXP3174 and the less active metabolite EXP3179 (M2). Approximately 14% of an oral dose of losartan is converted into EXP3174, which is 10 to 40 times more potent than losartan itself in inhibiting the angiotensin II receptor .
The synthesis of losartan metabolite M2 involves several key steps:
This metabolic pathway highlights the importance of hepatic enzymes in determining the pharmacokinetics and pharmacodynamics of losartan and its metabolites.
The molecular structure of losartan metabolite M2 (EXP3179) can be described as follows:
The structural characteristics of EXP3179 allow it to interact with the angiotensin II receptor effectively, although it has been noted that it does not exhibit significant receptor antagonism like its more active counterpart, EXP3174 .
EXP3179 participates in various biochemical reactions:
These reactions underscore the compound's role in mediating both antihypertensive and anti-inflammatory effects.
The primary mechanism of action for losartan metabolite M2 involves:
This dual action mechanism enhances its therapeutic profile beyond mere blood pressure reduction.
Losartan metabolite M2 exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior within biological systems.
Losartan metabolite M2 has several scientific applications:
Losartan undergoes significant biotransformation primarily in the liver to generate its pharmacologically active metabolite, EXP3174 (Losartan Metabolite M2). This conversion is a two-step oxidative process predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes. Only ~14% of an orally administered losartan dose is converted to EXP3174, yet this metabolite exhibits 10- to 40-fold greater potency as an angiotensin II type 1 (AT1) receptor antagonist compared to the parent drug [7]. The metabolic cascade involves the sequential oxidation of the losartan molecule, culminating in the formation of EXP3174.
The initial hydroxylation of losartan is catalyzed primarily by CYP2C9, with a secondary contribution from CYP3A4. These isoenzymes facilitate the oxidation of the 5-hydroxymethyl group (-CH₂OH) on the imidazole ring of losartan. In vitro studies using human liver microsomes and recombinant CYP enzymes confirm that CYP2C9 exhibits higher intrinsic clearance and catalytic efficiency (V~max~/K~m~) for this reaction compared to CYP3A4 [7] [8]. Genetic polymorphisms in CYP2C9 (e.g., CYP2C92 and CYP2C93 alleles) significantly reduce enzyme activity, leading to diminished formation of EXP3174 and potentially altering the antihypertensive response in individuals carrying these variants [8] [9]. While CYP3A4 contributes to the metabolism, its inhibition or induction has a comparatively minor impact on overall EXP3174 exposure relative to CYP2C9 modulation.
Table 1: Cytochrome P450 Isoenzymes Involved in Losartan Metabolism to EXP3174
Isoenzyme | Primary Reaction | Contribution to EXP3174 Formation | Impact of Genetic Polymorphism |
---|---|---|---|
CYP2C9 | Initial hydroxylation of 5-hydroxymethyl group | Major (70-80% of metabolic clearance) | Significantly reduced activity in CYP2C92 and *3 carriers; lower EXP3174 exposure |
CYP3A4 | Initial hydroxylation of 5-hydroxymethyl group | Minor (20-30% of metabolic clearance) | Moderate impact; subject to drug-drug interactions |
The initial hydroxylation product is EXP3179 (Losartan Metabolite M1 or 5-carboxy-aldehyde losartan). EXP3179 retains the hydroxymethyl functionality but is pharmacologically distinct from EXP3174, exhibiting minimal AT1 receptor antagonism. Instead, EXP3179 demonstrates peroxisome proliferator-activated receptor gamma (PPARγ) agonistic activity and inhibits cyclooxygenase-2 (COX-2), contributing to anti-inflammatory effects independent of the renin-angiotensin system [3].
EXP3179 is rapidly oxidized further to the definitive active metabolite, EXP3174. This second step involves the conversion of the aldehyde intermediate (-CHO) to a carboxylic acid (-COOH) group, yielding the 5-carboxylic acid derivative of losartan. This carboxylation step is also mediated by CYP2C9 and, to a lesser extent, CYP3A4 [7]. EXP3174 is often termed an "insurmountable" or non-competitive AT1 receptor antagonist due to its slow dissociation kinetics, contrasting with the competitive antagonism exhibited by losartan itself.
The structure of EXP3174 (2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid) has been unequivocally characterized using advanced analytical techniques:
Table 2: Key Spectroscopic Signatures for Losartan, EXP3179, and EXP3174
Compound | Systematic Name | LC/MS/MS [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
---|---|---|---|---|
Losartan | 2-butyl-4-chloro-1-[[2´-(1H-tetrazol-5-yl)[1,1´-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | 423.0 | ~4.7 (s, 2H, -CH₂OH); ~5.4 (s, 2H, -CH₂-Ar); ~6.8 (s, 1H, imidazole H-4) | ~56-58 (-CH₂OH); ~51-53 (-CH₂-Ar); ~140 (imidazole C-5) |
EXP3179 (M1) | 2-butyl-4-chloro-1-[[2´-(1H-tetrazol-5-yl)[1,1´-biphenyl]-4-yl]methyl]-1H-imidazole-5-carbaldehyde | 438.9 | ~9.9 (s, 1H, -CHO); ~5.5 (s, 2H, -CH₂-Ar); ~8.1 (s, 1H, imidazole H-4) | ~190-195 (-CHO); ~51-53 (-CH₂-Ar); ~140 (imidazole C-5); ~150 (imidazole C-2) |
EXP3174 (M2) | 2-butyl-4-chloro-1-[[2´-(1H-tetrazol-5-yl)[1,1´-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid | 436.9 | ~5.4 (s, 2H, -CH₂-Ar); ~7.9-8.0 (s, 1H, imidazole H-4) | ~165-170 (-COOH); ~51-53 (-CH₂-Ar); ~140 (imidazole C-5); ~150 (imidazole C-2) |
Figure 1: Structural Evolution from Losartan to EXP3174
Losartan (Parent Drug) EXP3179 (Intermediate) EXP3174 (Active Metabolite)------------------------ ------------------------ ------------------------| Butyl (C4H9) | | Butyl (C4H9) | | Butyl (C4H9) || | | | | | | | || Cl N | | Cl N | | Cl N || \\ / \\ CH2OH | | \\ / \\ CHO | | \\ / \\ COOH || \\ / \\ | | CYP2C9/CYP3A4 | \\ / \\ | | CYP2C9/CYP3A4 | \\ / \\ | || C=======N | ============> | C=======N | ============> | C=======N || / | | Oxidation | / | | Oxidation | / | || N | | | N | | | N | || | | | | | | | || CH2 | | | CH2 | | | CH2 | || | | | | | | | | | | || Biphenyl-Tetrazole| | Biphenyl-Tetrazole| | Biphenyl-Tetrazole|------------------------ ------------------------ ------------------------(C22H23ClN6O) (C22H21ClN6O) (C22H21ClN6O2)
The critical structural difference between losartan and EXP3174—the replacement of the hydroxymethyl group (-CH₂OH) with a carboxylic acid (-COOH)—profoundly alters their molecular interactions and dynamics with the AT1 receptor:
Conformational Flexibility: Losartan exhibits greater rotational freedom around the C5 position of the imidazole ring due to the single-bonded hydroxymethyl group. In contrast, the carboxylic acid group of EXP3174 imposes greater conformational rigidity via resonance stabilization and potential for hydrogen bonding within the binding pocket [1]. Molecular dynamics simulations show EXP3174 adopts a more constrained bioactive conformation compared to losartan.
Binding Affinity and Kinetics: The carboxylic acid group of EXP3174 forms stronger ionic interactions and additional hydrogen bonds with key residues (e.g., Lys199, Gln257, Thr260) within the AT1 receptor binding pocket compared to the weaker polar interactions offered by losartan's hydroxymethyl group [1] [4]. This enhanced interaction network is the primary reason for EXP3174's significantly higher binding affinity (10-40 fold) and its "insurmountable" antagonism. Insurmountable antagonism refers to the inability of high concentrations of angiotensin II to fully overcome the receptor blockade, implying very slow dissociation kinetics for EXP3174 compared to the readily displaceable losartan.
Impact of Active Transport: While not directly a dynamic property, EXP3174 is not a substrate for P-glycoprotein (P-gp/MDR1) efflux transporters, unlike losartan which undergoes significant P-gp-mediated apical (e.g., intestinal lumen, renal tubule) efflux contributing to its variable bioavailability [4]. This difference in transporter interaction further differentiates the tissue distribution and persistence of the active metabolite.
The structural refinement from losartan to EXP3174, mediated by specific CYP450 enzymes, thus results in a metabolite with superior target affinity, prolonged receptor occupancy, and distinct pharmacokinetic behavior, underpinning its dominant role in the therapeutic effects of losartan therapy.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4